3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. This compound features a naphthalene ring fused to a thiazolidine-2,4-dione moiety. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of naphthalene derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by the addition of a naphthalene derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazolidine-2,4-dione moiety.
Substitution: Substituted thiazolidinedione derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Uniqueness
3-(Naphthalen-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88103-69-9 |
---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO2S/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
InChI Key |
KEMPSOLDEXWFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.